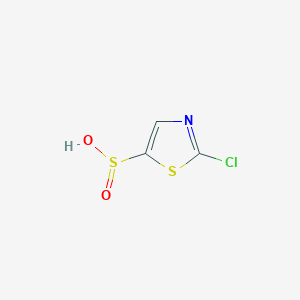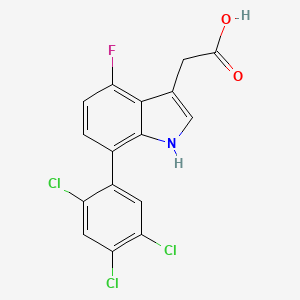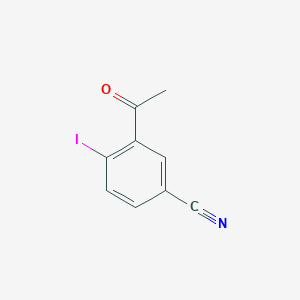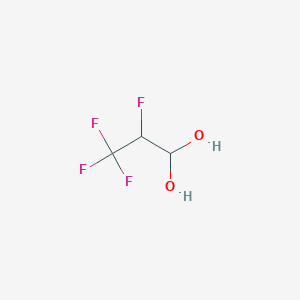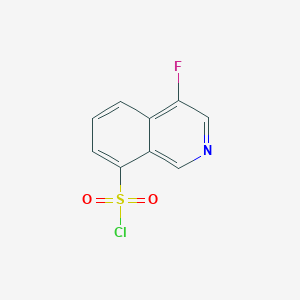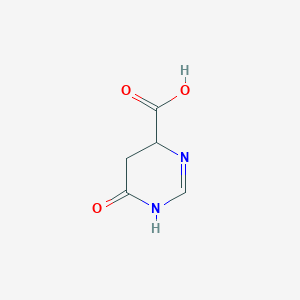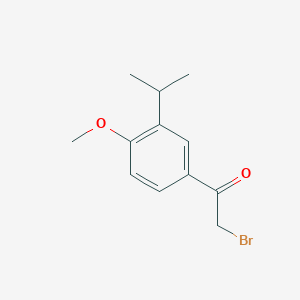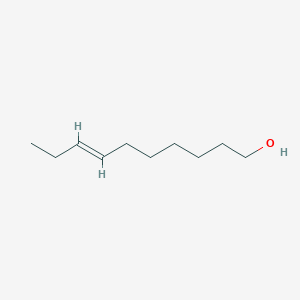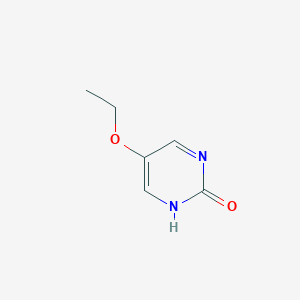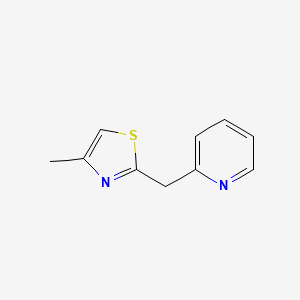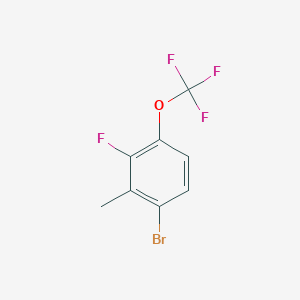
1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and trifluoromethoxy groups
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-methyl-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Wirkmechanismus
The mechanism by which 1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group can influence the electronic properties of the molecule, making it more reactive towards certain reagents . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the fluorine and methyl groups, which can affect its reactivity and applications.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H5BrF4O |
|---|---|
Molekulargewicht |
273.02 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF4O/c1-4-5(9)2-3-6(7(4)10)14-8(11,12)13/h2-3H,1H3 |
InChI-Schlüssel |
VVIDRPDBTWOHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


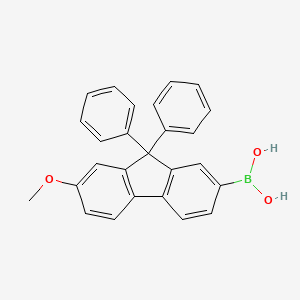
![Ethyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B15248073.png)
